2-(2,6-Dimethylphenoxy)propanoic acid
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Overview
Description
2-(2,6-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a propanoic acid group attached to a 2,6-dimethylphenoxy moiety
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as phenoxyacetic acid derivatives . These compounds contain an anisole where the methane group is linked to an acetic acid or a derivative .
Mode of Action
As a phenoxyacetic acid derivative, it may interact with its targets in a manner similar to other compounds in this class
Result of Action
As a phenoxyacetic acid derivative, it may have effects similar to other compounds in this class
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2,6-Dimethylphenoxy)propanoic acid are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It has been suggested that the compound may disrupt endocytosis, cell cycle, and cellular respiration in yeast
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenoxy)propanoic acid typically involves the reaction of 2,6-dimethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2,6-dimethylphenol with propanoic acid in the presence of a strong acid catalyst, followed by hydrolysis to yield the desired acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,6-Dimethylphenol: Shares the phenoxy moiety but lacks the propanoic acid group.
Propanoic acid: Lacks the phenoxy moiety but shares the carboxylic acid group.
2-(2,6-Dimethylphenoxy)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness: 2-(2,6-Dimethylphenoxy)propanoic acid is unique due to the combination of the phenoxy and propanoic acid groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-4-6-8(2)10(7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBHDWAQGHERIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406529 |
Source
|
Record name | 2-(2,6-dimethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124377-60-2 |
Source
|
Record name | 2-(2,6-dimethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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